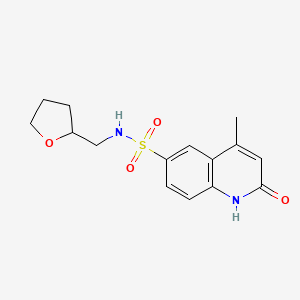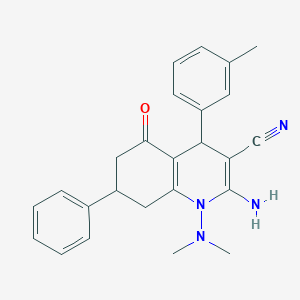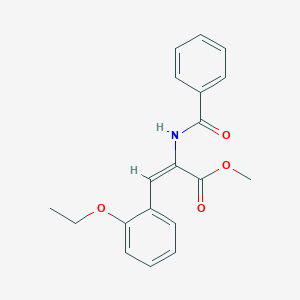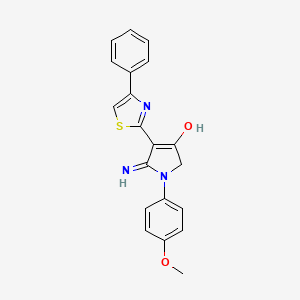
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21 and is a saponin adjuvant, which means it enhances the immune response to antigens. QS-21 has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy.
Wirkmechanismus
QS-21 works by activating the immune system. It binds to specific receptors on immune cells, which triggers a cascade of events that leads to the activation of immune cells such as T cells and B cells. This activation leads to the production of antibodies and cytokines, which are essential for the immune response.
Biochemical and Physiological Effects:
QS-21 has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, which are signaling molecules that play a crucial role in the immune response. QS-21 has also been shown to activate dendritic cells, which are specialized immune cells that play a critical role in initiating and regulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using QS-21 in lab experiments are that it is a potent adjuvant that can enhance the immune response to antigens. It is also relatively safe and has been extensively studied for its potential use in vaccines and cancer therapy. The limitations of QS-21 are that it is difficult to synthesize, and the extraction process from Quillaja saponaria bark is time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of QS-21. One area of research is the development of new vaccines that use QS-21 as an adjuvant. Another area of research is the use of QS-21 in cancer therapy and immunotherapy. Researchers are also exploring ways to improve the synthesis of QS-21 and to develop new methods for extracting it from Quillaja saponaria bark.
Conclusion:
In conclusion, QS-21 is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy. QS-21 works by activating the immune system and has various biochemical and physiological effects. While QS-21 has advantages in lab experiments, such as its potency and safety, it also has limitations due to its difficulty in synthesis and extraction. However, with ongoing research, QS-21 has the potential to be a valuable tool in the fight against infectious diseases and cancer.
Synthesemethoden
QS-21 is a complex molecule that is difficult to synthesize. The most common method for synthesizing QS-21 is through the extraction of Quillaja saponaria bark. The bark is collected and boiled in water, and the resulting mixture is purified using various techniques such as chromatography and crystallization. The purified compound is then further processed to obtain QS-21.
Wissenschaftliche Forschungsanwendungen
QS-21 has been extensively studied for its potential use in vaccines. It has been shown to enhance the immune response to antigens and has been used as an adjuvant in various vaccines such as the human papillomavirus (HPV) vaccine, malaria vaccine, and HIV vaccine. QS-21 has also been studied for its potential use in cancer therapy and immunotherapy. It has been shown to have anti-tumor activity and can activate the immune system to attack cancer cells.
Eigenschaften
IUPAC Name |
4-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-7-15(18)17-14-5-4-12(8-13(10)14)22(19,20)16-9-11-3-2-6-21-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKMWGTGAXJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydroquinoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)
![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)


![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)
